molecular formula C10H12Cl3NO2 B2996220 Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride CAS No. 1989659-09-7

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride

Cat. No. B2996220
CAS RN: 1989659-09-7
M. Wt: 284.56
InChI Key: JETYBXRORAHDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder with a molecular weight of 296.17 g/mol. The compound is also known as Diclazepam and is a benzodiazepine derivative.

Mechanism of Action

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, which results in an increase in the inhibitory effects of GABA on the central nervous system.
Biochemical and Physiological Effects:
Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride has been shown to have sedative, anxiolytic, and muscle relaxant effects. It has also been shown to have anticonvulsant properties. The compound has been found to increase the duration of sleep and decrease the time it takes to fall asleep.

Advantages and Limitations for Lab Experiments

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride is a useful tool for investigating the effects of benzodiazepines on the central nervous system. It has been used as a reference standard in forensic toxicology and pharmacological studies. However, the compound has limitations in that it can be addictive and has the potential for abuse.

Future Directions

There are several future directions for the use of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride in scientific research. One direction is to investigate the effects of the compound on specific subtypes of the GABA-A receptor. Another direction is to investigate the potential therapeutic uses of the compound, such as in the treatment of anxiety disorders or insomnia. Additionally, further studies are needed to investigate the potential for abuse and addiction of the compound.

Synthesis Methods

The synthesis of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride is a multi-step process. The first step involves the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methylamine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to form the corresponding alcohol, which is then esterified with methyl iodide to form the final product, Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride.

Scientific Research Applications

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride has been used in various scientific research studies. It has been used as a reference standard in forensic toxicology to identify and quantify benzodiazepines in biological samples. It has also been used in pharmacological studies to investigate the effects of benzodiazepines on the central nervous system.

properties

IUPAC Name

methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-13-9(10(14)15-2)6-4-3-5-7(11)8(6)12;/h3-5,9,13H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETYBXRORAHDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=C(C(=CC=C1)Cl)Cl)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride

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